molecular formula C5H8Na4O11P2 B12321733 alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt (9CI)

alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt (9CI)

Cat. No.: B12321733
M. Wt: 398.02 g/mol
InChI Key: NOGFWTMOJJPOTG-UHFFFAOYSA-J
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Description

Alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt (9CI) is a chemical compound with the molecular formula C5H12O11P2Na4. It is a derivative of ribose, a five-carbon sugar, where the hydroxyl groups at positions 1 and 5 are replaced by phosphate groups. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt typically involves the phosphorylation of ribose. The process begins with the protection of the hydroxyl groups of ribose, followed by selective phosphorylation at positions 1 and 5. The final step involves deprotection and conversion to the tetrasodium salt form .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ribonic acid derivatives, dephosphorylated ribose, and substituted ribose derivatives .

Scientific Research Applications

Alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and energy metabolism. The compound’s phosphate groups are crucial for its activity, as they participate in phosphorylation and dephosphorylation reactions .

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-Ribose 1,5-bisphosphate: Similar structure but without the tetrasodium salt form.

    Fructofuranose: Another sugar derivative with different functional groups.

    5-O-phosphono-alpha-D-ribofuranosyl diphosphate: Involved in similar biochemical pathways .

Uniqueness

Alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt is unique due to its specific phosphorylation pattern and the presence of tetrasodium ions. This makes it particularly useful in studies involving phosphate metabolism and enzyme interactions .

Properties

IUPAC Name

tetrasodium;[3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O11P2.4Na/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13;;;;/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGFWTMOJJPOTG-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Na4O11P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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